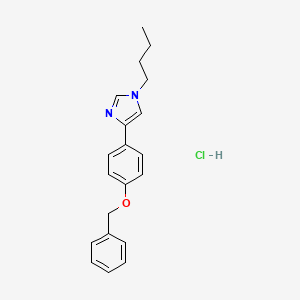
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is a synthetic organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring substituted with a 4-(p-benzyloxyphenyl) group and a 1-butyl chain, with the hydrochloride salt form enhancing its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:
Formation of 4-(p-benzyloxyphenyl)imidazole: This step involves the reaction of 4-(p-benzyloxyphenyl)amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Alkylation: The imidazole derivative is then alkylated using 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-butyl group.
Hydrochloride Salt Formation: The final step involves the treatment of the alkylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular pathways, modulating biological processes and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)aniline hydrochloride: Similar structure with an aniline group instead of an imidazole ring.
4-(Benzyloxy)phenol: Lacks the imidazole ring and butyl chain, used in different applications.
4-Benzyloxyphenylhydrazine hydrochloride: Contains a hydrazine group, used in different synthetic applications.
Uniqueness
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is unique due to the presence of both the imidazole ring and the 4-(p-benzyloxyphenyl) group, which confer specific chemical properties and biological activities
Propiedades
Número CAS |
33624-74-7 |
|---|---|
Fórmula molecular |
C20H23ClN2O |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1-butyl-4-(4-phenylmethoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-2-3-13-22-14-20(21-16-22)18-9-11-19(12-10-18)23-15-17-7-5-4-6-8-17;/h4-12,14,16H,2-3,13,15H2,1H3;1H |
Clave InChI |
OSMQQWHIFVAFCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
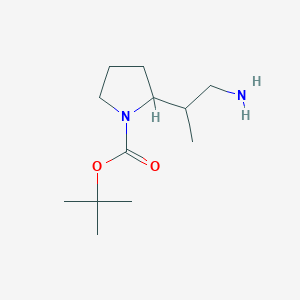
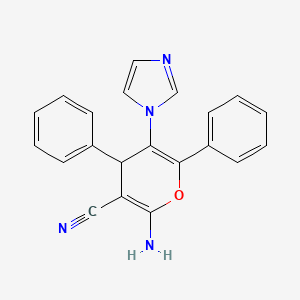
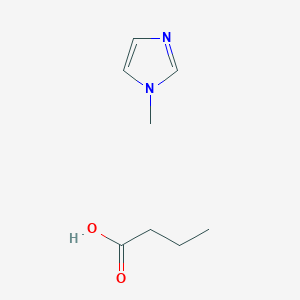

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
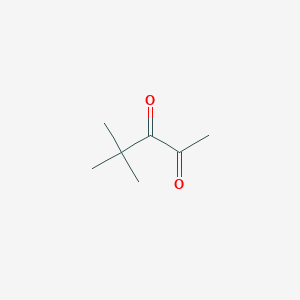
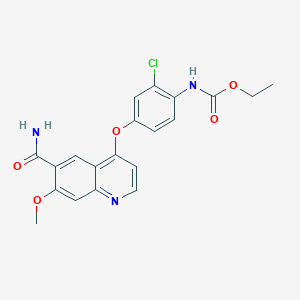
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
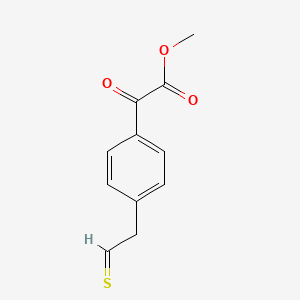
![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)

![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)

